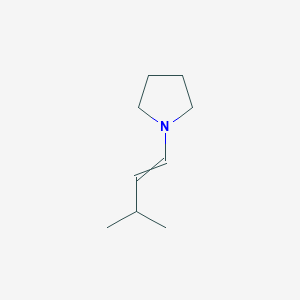
4-(chloromethyl)-N-cyclohexylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(chloromethyl)-N-cyclohexylbenzamide is an organic compound that features a benzamide core with a chloromethyl group at the para position and a cyclohexyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-cyclohexylbenzamide typically involves the chloromethylation of N-cyclohexylbenzamide. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
4-(chloromethyl)-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of N-cyclohexylbenzylamine.
科学的研究の応用
4-(chloromethyl)-N-cyclohexylbenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the preparation of hypercrosslinked polymers, which have applications in gas storage, drug delivery, and catalysis.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 4-(chloromethyl)-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The cyclohexyl group provides hydrophobic interactions that enhance binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-(chloromethyl)benzamide: Lacks the cyclohexyl group, resulting in different binding properties and biological activity.
N-cyclohexylbenzamide:
4-(bromomethyl)-N-cyclohexylbenzamide: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological effects.
Uniqueness
4-(chloromethyl)-N-cyclohexylbenzamide is unique due to the presence of both the chloromethyl and cyclohexyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
CAS番号 |
864265-14-5 |
|---|---|
分子式 |
C14H18ClNO |
分子量 |
251.75 g/mol |
IUPAC名 |
4-(chloromethyl)-N-cyclohexylbenzamide |
InChI |
InChI=1S/C14H18ClNO/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17) |
InChIキー |
WCBIJCLTFJYKKU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-1-[(3-Bromophenyl)methyl]-3-methylpiperazine](/img/structure/B8682213.png)







![[1-(2-Nitrophenyl)ethylidene]hydrazine](/img/structure/B8682274.png)



